REACTION_CXSMILES
|
[C:1]1(=[O:8])[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1.[CH2:9]=[CH:10][CH:11]=[CH2:12].O>C1(C)C=CC=CC=1.C(O)(=O)C>[C:1]1(=[O:8])[C:6]2[CH2:12][CH:11]=[CH:10][CH2:9][C:5]=2[C:4](=[O:7])[CH:3]=[CH:2]1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ceric ammonium nitrate
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC(C=C1)=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred further for 3 hours at 40° C
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The liquid reaction mixture
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
CUSTOM
|
Details
|
an organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Concentrated hydrochloric acid (1 ml) and ethanol (50 ml) were added to the residue
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour at 40° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After the liquid reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in a liquid mixture of acetonitrile (100 ml) and water (30 ml)
|
Type
|
CUSTOM
|
Details
|
The liquid reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extraction with toluene (50 ml × 2)
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.3 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CC(C=2CC=CCC12)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |